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Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

Cat. No.: B1217015

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the macrocyclic musk, 5-Cyclohexadecen-1-one. The information presented herein is
intended to support identification, characterization, and quality control efforts in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 5-Cyclohexadecen-1-one.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data

13C NMR (Predicted)

Chemical Shift (ppm) Assignment

~210 - 220 C=0 (Ketone)

~125 - 135 =C-H (Alkene)

~40 - 50 -CH2-C=0

~20-35 -CHz- (Aliphatic chain)
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Note: Experimentally obtained 3C NMR data from a public database is referenced, though
specific peak assignments are not detailed in the available literature. The chemical shifts
presented are based on typical values for the respective functional groups.

IH NMR (Predicted)

Chemical Shift (ppm) Multiplicity Assighment
~5.2-54 Multiplet =C-H (Alkene)
~2.2-25 Multiplet -CH2-C=0

~1.9-2.1 Multiplet -CHz2-C=C-

~1.2-1.6 Multiplet -CH:- (Aliphatic chain)

Note: A detailed experimental *H NMR spectrum with precise chemical shifts and coupling
constants for 5-Cyclohexadecen-1-one is not readily available in the public domain. The
values presented are estimations based on the chemical structure and known ranges for similar

compounds.

Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm—?) Intensity Assignment
~2925 Strong C-H stretch (alkane)
~2855 Strong C-H stretch (alkane)
~1715 Strong C=0 stretch (ketone)
~1650 Medium C=C stretch (alkene)
~1460 Medium C-H bend (alkane)

Note: The availability of a vapor phase IR spectrum has been noted. The provided data is
based on characteristic absorption frequencies for the functional groups present in 5-
Cyclohexadecen-1-one.

Table 3: Mass Spectrometry (MS) Data
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Electron lonization (El) Mass Spectrum

m/z Relative Intensity (%) Proposed Fragment
236 Low [M]*+

221 Moderate [M - CHs]*

207 Moderate [M - CzHs]*

193 Moderate [M - CsH7]*

81 High

67 High

55 Base Peak

41 High

Note: The molecular ion peak at m/z 236 is consistent with the molecular weight of 5-

Cyclohexadecen-1-one (236.39 g/mol ). The fragmentation pattern is characteristic of a large-

ring ketone with an alkene functionality.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclohexadecen-1-one in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). Transfer the solution to a 5 mm

NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

o Tune and shim the spectrometer for the sample.
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o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

o Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative
accuracy if desired.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the resulting spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the signals in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
structure.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of neat 5-Cyclohexadecen-1-one between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly
onto the ATR crystal.
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e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or clean ATR crystal.
o Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm~1).
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 5-Cyclohexadecen-1-one in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or through a gas chromatograph (GC-MS) for separation from any impurities.

e Instrumentation: Employ a mass spectrometer equipped with an electron ionization (El)
source.

» Data Acquisition:
o Set the ionization energy to 70 eV.

o Scan a mass-to-charge (m/z) range that encompasses the molecular weight of the
compound (e.g., m/z 40-300).

o Data Analysis:
o |dentify the molecular ion peak.

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment
ions, which can provide structural information.
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Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound such as 5-Cyclohexadecen-1-one.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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